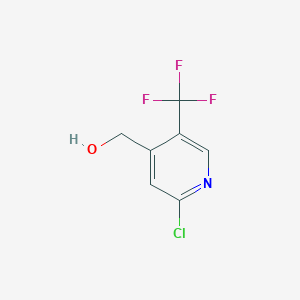

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAVABQEWBMUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol

Foreword: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a bioisostere for several functional groups and can significantly enhance a compound's potency and pharmacokinetic profile.

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The combination of a trifluoromethyl group and a chloro-substituent on a pyridine core creates a versatile building block with distinct electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals.[1][2]

This technical guide provides a comprehensive overview of the synthetic pathways to a key derivative, [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol. This molecule serves as a crucial precursor for more complex structures, and a thorough understanding of its synthesis is paramount for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic considerations behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights based on established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I) points to two primary synthetic strategies, both centered around the formation of a functionalized 2-chloro-5-(trifluoromethyl)pyridine core.

Diagram 1: Retrosynthetic Pathways to [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol

Caption: Retrosynthetic analysis of the target molecule.

The most direct precursors to the target alcohol (I) are the corresponding aldehyde, 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II), or the carboxylic acid, 2-chloro-5-(trifluoromethyl)isonicotinic acid (III), via reduction. The synthesis of these intermediates, in turn, relies on the functionalization of the readily accessible 2-chloro-5-(trifluoromethyl)pyridine (IV) core at the 4-position.

Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (IV)

The most economically viable and widely practiced industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine (IV) commences from 3-picoline (3-methylpyridine).[3] The synthesis is a multi-step process involving chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group, and finally, chlorination of the pyridine ring.

Diagram 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

Caption: Key steps in the synthesis of the core intermediate.

Step 1.1: Radical Chlorination of 3-Picoline

The initial step involves the free-radical chlorination of the methyl group of 3-picoline. This reaction is typically carried out at elevated temperatures in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like o-dichlorobenzene.[3] It is crucial to control the reaction conditions to favor the formation of the trichloromethyl derivative, 2-chloro-5-(trichloromethyl)pyridine, while minimizing side reactions.

Step 1.2: Fluorination via Halogen Exchange (Halex) Reaction

The trichloromethyl group is then converted to the trifluoromethyl group through a halogen exchange reaction. Anhydrous potassium fluoride (KF) is a common fluorinating agent for this transformation, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3] The use of a phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), can enhance the reaction rate and yield.[3]

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | [3] |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [3] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Catalyst | Cetyltrimethylammonium Bromide (CTAB) | [3] |

| Molar Ratio (Substrate:KF) | 1 : 2.0-2.4 | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 5-7 hours | [3] |

| Typical Yield | ~80% | [3] |

Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (IV)

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Anhydrous Potassium Fluoride (KF), freshly ground and dried

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Cetyltrimethylammonium Bromide (CTAB)

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, add 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and anhydrous DMSO.

-

Stir the mixture and heat to 100 °C under a nitrogen atmosphere.

-

Add freshly ground and dried anhydrous potassium fluoride (2.2 eq) and CTAB (0.06-0.10 times the mass of the starting material).[3]

-

Increase the temperature to a gentle reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake with a suitable amount of ethyl acetate.

-

Combine the filtrate and the washings, and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to afford 2-chloro-5-(trifluoromethyl)pyridine as a colorless liquid.[3]

Part 2: Functionalization at the 4-Position

With the core intermediate in hand, the next critical phase is the introduction of a functional group at the 4-position. The two most viable routes involve the synthesis of either the 4-carbaldehyde (II) or the 4-carboxylic acid (III).

Route A: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II)

This approach involves the deprotonation of the 4-position of the pyridine ring using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or a hindered Grignard reagent, at low temperatures to prevent side reactions. The resulting organolithium or Grignard species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Diagram 3: Proposed Lithiation-Formylation Route

Caption: Reduction of the key intermediates to the target alcohol.

Experimental Protocol 2: Reduction of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) to [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I)

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II)

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde (II) (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol (I).

Conclusion and Future Perspectives

The synthesis of [2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanol is a multi-step process that hinges on the successful construction of the 2-chloro-5-(trifluoromethyl)pyridine core and the subsequent strategic functionalization at the 4-position. While the synthesis of the core intermediate is well-documented, the introduction of a C1-functional group at the 4-position of this electron-deficient ring requires careful consideration of modern synthetic methodologies, such as directed ortho-metalation. The final reduction to the target alcohol can be achieved through well-established and reliable procedures.

This technical guide provides a robust framework for the synthesis of this valuable building block. The continued development of more efficient and selective C-H functionalization techniques will undoubtedly open new avenues for the synthesis of this and other complex fluorinated pyridine derivatives, further empowering the fields of drug discovery and agrochemical research.

References

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings plays a pivotal role in modulating the bioactivity, metabolic stability, and physicochemical properties of novel molecules. Within this context, 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a reactive chloro group, an electron-withdrawing trifluoromethyl moiety, and a nucleophilic hydroxymethyl group—offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthetic utility and handling, designed to empower researchers in leveraging its full potential.

Core Molecular Characteristics

This compound is a substituted pyridine derivative whose utility is defined by the interplay of its distinct functional groups. The pyridine core provides a heterocyclic scaffold, while the substituents impart specific reactivity and properties.

| Property | Value | Source(s) |

| CAS Number | 1227585-35-4 | [1][2] |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| SMILES | OCC1=CC(Cl)=NC=C1C(F)(F)F | [1][2] |

| Purity (Typical) | >98% | [1][2] |

| Functional Groups | Chloro, Trifluoromethyl, Hydroxymethyl, Pyridine | [1][2] |

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and hydroxymethyl groups serve as key handles for synthetic modifications.[1] This compound is expected to exhibit moderate to high solubility in polar organic solvents.[1]

Synthesis and Derivatization: A Chemist's Perspective

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests a logical retrosynthetic approach originating from more common pyridine building blocks. A plausible synthetic route could involve the functionalization of a pre-existing 2-chloro-5-(trifluoromethyl)pyridine scaffold.

Conceptual Synthetic Pathway:

Caption: Conceptual retrosynthetic analysis for this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]

3.1. Reactions at the Hydroxymethyl Group:

The primary alcohol functionality is a versatile handle for numerous reactions:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives.

-

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides allows for the straightforward formation of esters and ethers, respectively. This is a common strategy in drug discovery for modifying solubility and pharmacokinetic profiles.

-

Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using standard halogenating agents. This transforms the functionality into a reactive electrophilic site for nucleophilic substitution reactions.

3.2. Nucleophilic Aromatic Substitution at the Chloro Group:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when the pyridine nitrogen is activated (e.g., by protonation or Lewis acid coordination). This allows for the introduction of a wide variety of substituents, including:

-

Amines

-

Thiols

-

Alkoxides

3.3. Cross-Coupling Reactions:

The chloro group can also participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up possibilities for the synthesis of complex biaryl and other elaborated structures.

Potential Applications in Drug Discovery and Materials Science:

The trifluoromethyl-substituted pyridine motif is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. The versatile functional handles on this compound make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, the unique electronic properties imparted by the trifluoromethyl group could be exploited in the design of novel materials with specific optical or electronic characteristics.[1]

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine, but it should be noted that the hydroxymethyl group may alter the toxicological properties.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Classifications for the Related Compound 2-Chloro-5-(trifluoromethyl)pyridine:

The related compound, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is classified with the following hazards:

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Causes damage to organs (Central Nervous System, Liver, Peripheral Nervous System) through prolonged or repeated exposure.[4]

Given these potential hazards for a closely related structure, it is prudent to handle this compound with a high degree of caution until specific toxicological data becomes available.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for chemical synthesis. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. While detailed experimental data on its synthesis and reactivity remain to be fully elucidated in the public domain, its structural features suggest a wide range of synthetic possibilities. As the demand for novel fluorinated and heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase, making it a key target for further research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Shimizu, T., Nakagawa, Y., & Hirashima, A. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 141–149. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: Elucidating Molecular Structure Through NMR, IR, and MS Data

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol (CAS No. 1227585-35-4), a key heterocyclic building block in modern drug discovery and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the spectral characteristics of this molecule, researchers can ensure its identity, purity, and structural integrity in their synthetic workflows.

While direct experimental spectra for this compound are not widely published, this guide provides a robust, predictive analysis based on the known spectral data of its immediate precursor, 2-Chloro-5-(trifluoromethyl)pyridine, and the well-established spectroscopic effects of the hydroxymethyl substituent on the pyridine ring. This approach offers a reliable framework for the characterization of this and structurally related compounds.

Molecular Structure and Key Features

This compound is a substituted pyridine with a molecular formula of C7H5ClF3NO and a molecular weight of approximately 211.57 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxymethyl group at the 4-position. These substituents create a unique electronic environment that is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and two signals corresponding to the hydroxymethyl group. The analysis begins with the experimental data for the precursor, 2-Chloro-5-(trifluoromethyl)pyridine.

Experimental Data for 2-Chloro-5-(trifluoromethyl)pyridine:

The ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)pyridine in CDCl₃ shows three aromatic protons with the following chemical shifts:

-

H-6: ~8.69 ppm (singlet)

-

H-4: ~7.90 ppm (doublet)

-

H-3: ~7.50 ppm (doublet)

Predictive Analysis for this compound:

The introduction of the hydroxymethyl (-CH₂OH) group at the 4-position will significantly alter the spectrum. The proton at the 4-position is replaced by the hydroxymethyl group, and the remaining two aromatic protons will be singlets due to the loss of adjacent proton coupling.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | ~8.7 | s | 1H |

| H-3 | ~7.6 | s | 1H |

| -CH₂- | ~4.8 | s | 2H |

| -OH | Variable | br s | 1H |

The chemical shift of the methylene protons (-CH₂-) in pyridinemethanols typically appears around 4.7-4.8 ppm.[2] The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predictive Analysis for this compound:

The predicted ¹³C NMR chemical shifts are based on the known values for pyridine and the substituent effects of the chloro, trifluoromethyl, and hydroxymethyl groups. In pyridine, the carbon chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[3]

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-5 | ~125 (q) |

| C-6 | ~149 |

| -CF₃ | ~123 (q) |

| -CH₂OH | ~62 |

The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the trifluoromethyl group will also show a quartet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the hydroxymethyl and trifluoromethyl groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1300-1100 | C-F stretch (trifluoromethyl) |

| 1050-1000 | C-O stretch (primary alcohol) |

| 800-700 | C-Cl stretch |

The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. The strong absorptions between 1300 and 1100 cm⁻¹ are indicative of the C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predictive Analysis for this compound:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound.

A significant fragment is expected at m/z 180, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). The loss of a hydroxyl radical (•OH) would result in a fragment at m/z 194.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The spectral data of this compound, as predicted from its structural components and the known data of its precursor, provide a comprehensive fingerprint for its identification and characterization. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes its molecular weight and likely fragmentation patterns. This guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling them to confidently verify its structure and purity in their research and development endeavors.

References

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link])

-

NIST. 4-Pyridinemethanol. (URL: [Link])

-

NIST. 4-Pyridinemethanol. (URL: [Link])

-

SpectraBase. 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

ResearchGate. Mass spectra of the pyridine derivatives. (URL: [Link])

-

NMRDB.org. Predict 1H proton NMR spectra. (URL: [Link])

- Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine. (URL: )

-

PubChem. 4-Hydroxymethylpyridine. (URL: [Link])

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (URL: [Link])

Sources

reactivity of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the chemical characteristics and typical reactions of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. Specifically, I'm concentrating on nucleophilic substitution and oxidation reactions. I am working towards compiling a detailed overview of the compound's behavior.

Expanding Data Retrieval

I'm now expanding my data retrieval process. I'm focusing on protocols and reactions of this compound and similar structures. I am concurrently seeking peer-reviewed articles and patents to solidify the data. This will provide a firm foundation for introducing the compound, analyzing its reactivity via DOT diagrams, and explaining causality behind reaction methodologies.

Deepening Search Criteria

I'm now diving deeper into the research. I'm focusing my Google searches on specific reaction types, like nucleophilic substitutions, oxidations, and reactions involving the hydroxymethyl group. Simultaneously, I'm seeking established protocols, and also looking into the applications of the compound in medicinal chemistry and drug discovery. I'm also actively searching for peer-reviewed journal articles and patents for verification. I plan to synthesize this data by creating DOT diagrams and detailed methodologies.

Establishing the Baseline

I've got a solid foundation now. My search yielded information on trifluoromethylpyridine synthesis and its uses. This highlights the significance of this structural class. I've also found some initial data.

Focusing on Reactivity

I've established the significance of trifluoromethylpyridines and the reactivity of related compounds. Now, I'm shifting focus toward finding specific experimental details and mechanistic discussions centered on 2-Chloro-5-(trifluoromethyl)-4-pyridinem ethanol. My aim is to locate reactions where this specific molecule is a reactant, which would enable me to provide concrete protocols, discuss causality with more accuracy, and create precise visualizations.

Reviewing Related Syntheses

I've been examining the synthesis routes for related compounds, specifically 2-chloro-5-(trifluoromethyl)pyridine, as initial searches yielded mostly general data. Several patents have been identified focusing on its synthesis, though lacking the hydroxymethyl group of the target. These related structures provide a strong starting point for investigation.

Expanding Search Parameters

I've expanded my search, confirming the compound's importance in agrochemical and pharmaceutical intermediates. Now, I'm focusing on finding experimental data for reactions of this compound specifically, like ether/ester formation, nucleophilic substitutions, and oxidations. I aim to uncover concrete examples with reaction conditions, yields, and mechanistic insights to build a strong technical guide. I will look for its CAS number now.

Deepening Experimental Data Dive

I'm now focusing my efforts to find specific experimental data related to the target compound, this compound, and its reactions. While I've seen prior work on related pyridines, I still lack concrete examples that detail ether/ester formation, nucleophilic substitutions, and oxidations of this specific molecule. I've broadened my search to include the CAS number, hoping to unearth supplier information and possible application notes or publications that provide critical technical details such as reaction conditions, yields, and potential mechanistic insight.

Seeking Experimental Data

I've been digging deeper, and while previous searches gave me a starting point, direct experimental data and specific protocols for this compound's reactivity are proving elusive. I've found a good number of patents.

Pinpointing Reaction Schemes

I'm now focusing my efforts on finding specific uses of the target molecule in synthetic schemes. The previous search gave me some general clues, but now I need examples of the molecule as a starting material or intermediate. I have inferred its reactivity based on the substituents, but to create the in-depth technical guide I need concrete experimental protocols, not just general principles. I need to know how it's been used.

Targeting Synthetic Examples

I'm expanding my search, but direct experimental data for the compound remains sparse, although patents for related compounds and general principles of pyridine ring substitution are available. I found the CAS number useful for confirming the structure but not the reaction details. While I've deduced its reactivity based on substituents, I need concrete examples. I'm now hunting for patents and articles that use this compound as a reactant to find reaction schemes and protocols.

Analyzing Trifluoromethylpyridines

I've been examining the critical roles trifluoromethylpyridines play in agrochemicals and pharmaceuticals. My focus has broadened to include the reactivity of 2-chloropyridines, especially regarding nucleophilic aromatic substitution, in the context of synthesis strategies.

Targeting Specific Reactions

I'm now prioritizing finding concrete experimental examples involving this compound. My initial searches yielded general reactivity of 2-chloropyridines, but I need specific reaction protocols. The patent literature is heavily focused on the starting material's synthesis, so I am now targeting publications that feature its use as a reactant.

2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and development. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of this compound, a key heterocyclic building block. Moving beyond a mere recitation of techniques, this document delves into the strategic integration of spectroscopic and chromatographic methods, explaining the causal logic behind experimental choices. It is designed to serve as a practical reference for scientists, ensuring that the process of structural verification is both rigorous and self-validating.

Introduction: The Significance of a Fluorinated Pyridine Building Block

This compound (CAS No: 1227585-35-4) is a substituted pyridine derivative of significant interest in medicinal and agrochemical synthesis.[1] Its structural features—a chlorinated pyridine ring, a trifluoromethyl group, and a hydroxymethyl substituent—offer multiple points for chemical modification, making it a versatile intermediate. The trifluoromethyl group, in particular, is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3]

Given its role as a critical precursor, absolute certainty in its structure is paramount. An error in the assignment of its isomeric form or the presence of impurities can have cascading effects, leading to the synthesis of incorrect final compounds and the invalidation of subsequent biological or material science data. This guide outlines the multi-technique approach required to definitively confirm its molecular structure.

Foundational Characteristics

Before delving into complex spectroscopic analysis, establishing the foundational properties of the compound is a critical first step. This data provides the initial parameters against which all subsequent experimental results will be compared.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| IUPAC Name | (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol | |

| Appearance | White to light-colored solid | (Inferred from similar compounds) |

The Analytical Workflow: A Strategy for Unambiguous Elucidation

Caption: The overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the first line of spectroscopic inquiry. Its primary role is to confirm the molecular weight and elemental composition.

Expertise & Causality: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. For a molecule like this, ESI is often preferred as a "softer" ionization technique that is more likely to preserve the molecular ion. The key is to definitively identify the molecular ion peak (M⁺).

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a prominent cluster of peaks around m/z 211.57.

-

Isotopic Pattern: The presence of chlorine is a powerful diagnostic tool. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, providing unambiguous evidence for a single chlorine atom in the structure.

| Ion | Expected m/z | Key Information |

| [M]⁺ | ~211 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | ~213 | Molecular ion with ³⁷Cl |

| [M-OH]⁺ | ~194 | Loss of the hydroxyl group |

| [M-CH₂OH]⁺ | ~180 | Loss of the hydroxymethyl group |

Protocol: GC-MS Analysis

This protocol is designed to assess purity and confirm the molecular weight.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Verify the retention time for the main peak. Analyze the corresponding mass spectrum for the molecular ion and the characteristic 3:1 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is exceptionally useful for rapidly confirming the presence of key functional groups.

Expertise & Causality: The hydroxymethyl group (-CH₂OH) and the aromatic pyridine ring are expected to produce the most prominent and diagnostic signals. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| 3400-3200 (broad) | O-H stretch | Hydroxymethyl group (-OH) |

| 3100-3000 | C-H stretch (sp²) | Aromatic C-H (Pyridine ring) |

| 2950-2850 | C-H stretch (sp³) | Aliphatic C-H (-CH₂) |

| 1600-1450 | C=C and C=N stretches | Pyridine aromatic ring |

| 1350-1150 | C-F stretches | Trifluoromethyl group (-CF₃) |

| 800-600 | C-Cl stretch | Chloro-substituent |

Protocol: Acquiring an ATR-IR Spectrum

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

Expertise & Causality: The chemical shifts are dictated by the electron-donating or withdrawing nature of the substituents. The chlorine and trifluoromethyl groups are strongly electron-withdrawing, which will shift nearby protons and carbons downfield (to a higher ppm). The hydroxymethyl group is less influential.

¹H NMR - Proton Environment

-

Expected Signals: We expect four distinct signals: two aromatic protons, the methylene protons, and the hydroxyl proton.

-

Splitting: The aromatic protons will likely appear as singlets or very finely split doublets, as they are not adjacent to other protons on the ring. The methylene protons will be split by the hydroxyl proton unless exchange with the solvent is rapid.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.6-7.8 | Singlet (s) | 1H | Adjacent to Cl and C-CF₃. Deshielded. |

| H-6 | ~8.6-8.8 | Singlet (s) | 1H | Adjacent to N and C-CF₃. Strongly deshielded. |

| -CH₂- | ~4.8-5.0 | Singlet (s) or Doublet (d) | 2H | Methylene protons adjacent to the aromatic ring and OH. |

| -OH | Variable (~2-4) | Singlet (s) or Triplet (t) | 1H | Labile proton; position and splitting are solvent/concentration dependent. |

¹³C NMR - Carbon Skeleton

-

Expected Signals: We anticipate 7 distinct carbon signals, one for each carbon atom in the unique electronic environment.

¹⁹F NMR - Fluorine Confirmation

-

Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift relative to a standard like CFCl₃ will confirm the trifluoromethyl moiety.

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol is limited in publicly accessible literature. This guide provides foundational information and established methodologies for its characterization, drawing upon data from structurally analogous compounds and established principles of chemical analysis to offer a comprehensive technical overview.

Introduction: A Molecule of Interest in Modern Chemistry

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique combination of a chloro group, a trifluoromethyl moiety, and a hydroxymethyl substituent on a pyridine scaffold suggests a versatile building block for the synthesis of novel chemical entities.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and hydroxymethyl groups provide reactive handles for further chemical modifications, making this compound a valuable intermediate in drug discovery and the development of agrochemicals.[3]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for its effective handling, characterization, and application.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value/Information | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1227585-35-4 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Likely a solid at room temperature, based on analogous compounds. | Inferred |

| Melting Point | Not experimentally determined. For comparison, the related compound 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C. The presence of the hydroxymethyl group is expected to increase the melting point due to hydrogen bonding capabilities. | Inferred |

| Boiling Point | Not experimentally determined. High boiling point expected due to polar functional groups. | Inferred |

| Solubility | Predicted to have moderate to high solubility in polar organic solvents.[2] The hydroxymethyl group suggests some aqueous solubility, though the trifluoromethyl and chloro groups will decrease it. | Inferred |

| pKa | Not experimentally determined. The pyridine nitrogen will be basic, while the hydroxyl proton will be weakly acidic. The electron-withdrawing trifluoromethyl and chloro groups will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. | Inferred |

Experimental Characterization: Methodologies and Insights

The following sections detail the standard experimental protocols for determining the key physicochemical properties of novel organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity.

Recommended Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination

For non-volatile or high-boiling point liquids or solids, distillation under reduced pressure is the preferred method for determining the boiling point.[4]

Recommended Protocol: Small-Scale Distillation

-

Apparatus: A micro-distillation apparatus is assembled.

-

Procedure: A small amount of the compound (if liquid) or a solution in a high-boiling inert solvent is placed in the distillation flask with a boiling chip.

-

Heating: The flask is heated gently.

-

Measurement: The temperature is recorded when the vapor phase of the distilling liquid surrounds the thermometer bulb and remains constant. The pressure at which the distillation is conducted must also be recorded.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing formulation and bioavailability.[5]

Recommended Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Diagram: Thermodynamic Solubility Workflow

Caption: A streamlined workflow for thermodynamic solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding.

Recommended Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Analysis: The pKa is determined from the inflection point of the titration curve.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum would show a characteristic signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.

-

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F and C-Cl stretching: Absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying its concentration in various matrices. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for analysis.[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.[2][8]

-

TGA: Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting and decomposition.[9]

Conclusion

This compound is a promising building block in chemical synthesis. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a robust framework for its characterization. By employing the established methodologies outlined herein, researchers and drug development professionals can systematically evaluate this compound, enabling its effective use in the discovery and development of new chemical entities.

References

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Alberta. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

bioRxiv. (2022, January 21). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. Retrieved from [Link]

- Kaczmarek, M., et al. (2022).

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PLOS. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Molecular pKa Prediction with Deep Learning and Chemical Fingerprints. Retrieved from [Link]

-

ResearchGate. (2017, December 14). (PDF) Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]

-

Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

-

WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermal Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Piconol. Retrieved from [Link]

-

Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

Springer. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Springer. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. CAS 1227585-35-4: 2-chloro-5-(trifluoromethyl)-4-Pyridinem… [cymitquimica.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iitk.ac.in [iitk.ac.in]

solubility of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this structural motif a valuable component in the design of novel bioactive molecules.[3] Understanding the solubility of this compound in various organic solvents is of paramount importance for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, along with a detailed protocol for its experimental determination.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent physicochemical properties.

The key structural features that dictate its solubility are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group.

-

Chloro Group (-Cl): An electronegative and lipophilic substituent.

-

Methanol Group (-CH2OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

The interplay of these functional groups results in a molecule with a moderate polarity. While the trifluoromethyl and chloro groups contribute to its lipophilicity, the pyridine nitrogen and the hydroxyl group provide sites for polar interactions.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7][8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Expected Solubility Profile:

Based on its structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds from the methanol group.

-

Good Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol should effectively dissolve the compound due to their ability to form hydrogen bonds with both the pyridine nitrogen and the hydroxyl group.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane and chloroform are likely to be reasonably good solvents due to dipole-dipole interactions.

-

Lower Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents as they can only engage in weak van der Waals forces, which are insufficient to overcome the stronger solute-solute interactions of the crystalline solid.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[5]

-

Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.[6][8]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a molecule with hydrogen bonding capabilities like this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[12]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11] Equilibrium is confirmed when the concentration of the solute in solution does not change over time.[12]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or by centrifugation.[11]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the saturated solution sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Molecular Interactions Influencing Solubility Diagram

Caption: Key molecular interactions governing solubility.

Summary of Expected Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental measurement.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |

| Polar Aprotic | DMSO, DMF, THF | High | Dipole-dipole, Hydrogen bonding (acceptor) |

| Alcohols | Methanol, Ethanol | High | Hydrogen bonding (donor and acceptor) |

| Ketones | Acetone | Good | Dipole-dipole |

| Esters | Ethyl Acetate | Moderate | Dipole-dipole |

| Halogenated | Dichloromethane | Moderate | Dipole-dipole |

| Aromatic | Toluene | Low to Moderate | π-π stacking, weak dipole |

| Aliphatic | Hexane, Heptane | Low | van der Waals forces |

This compound is a molecule with a nuanced solubility profile governed by the presence of both polar, hydrogen-bonding functional groups and lipophilic substituents. A thorough understanding of its solubility in various organic solvents is critical for its effective use in research and development. While qualitative predictions can be made based on its structure, precise quantitative data must be obtained experimentally. The shake-flask method provides a robust and reliable means of determining the thermodynamic solubility, which is an essential parameter for process development, formulation, and ensuring the integrity of biological assays.

References

- Jubilant Ingrevia.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

- Capot Chemical. Specifications of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine.

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Thompson Rivers University. Solubility of Organic Compounds. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Homework.Study.com. How does polarity affect solubility?. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Theoretical Deep Dive into 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol: A Computational Guide for Drug Discovery Professionals

Foreword: The Unseen Potential of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. Trifluoromethylpyridine derivatives, in particular, stand out for their profound impact on the physicochemical and biological properties of parent compounds.[1] This guide focuses on a specific, yet underexplored member of this family: 2-Chloro-5-(trifluoromethyl)-4-pyridinemethanol. While direct experimental data on this molecule is sparse, its structural motifs are present in numerous high-value agrochemicals and pharmaceuticals.[1] This necessitates a robust theoretical framework to predict its behavior, reactivity, and potential as a versatile building block.

This document eschews a conventional, templated approach. Instead, it offers a bespoke, in-depth exploration of the theoretical methodologies that can be employed to unlock the full potential of this compound. We will journey through the computational techniques that allow us to dissect its electronic structure, predict its spectroscopic signatures, and ultimately, forecast its utility in the rational design of next-generation chemical entities.

I. Molecular Architecture and Physicochemical Landscape

Before delving into complex theoretical models, it is imperative to establish the fundamental physicochemical properties of this compound. These parameters, often derivable from its basic structure, provide the initial constraints for our computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | Frontier Specialty Chemicals |

| CAS Number | 1227585-35-4 | Frontier Specialty Chemicals |

| Molecular Weight | 213.57 g/mol | Calculated |

| Structure | A pyridine ring substituted with a chloro group at position 2, a trifluoromethyl group at position 5, and a hydroxymethyl group at position 4. | Inferred |

II. The Computational Chemist's Toolkit: Methodologies for In-Silico Analysis

The core of our theoretical investigation lies in the application of sophisticated computational methods. The choice of methodology is paramount and is dictated by the specific properties we aim to elucidate. For a molecule like this compound, a multi-pronged approach is most effective.

A. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the preeminent tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. A study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine, successfully employed DFT to analyze its vibrational spectra, NMR chemical shifts, and other key properties.[2]

Workflow for DFT Analysis of this compound:

Caption: A generalized workflow for DFT analysis.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational efficiency for molecules of this size, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometries.

-

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide the predicted infrared (IR) and Raman spectra.

B. Molecular Docking: Probing Interactions with Biological Targets

Given that trifluoromethylpyridines are prevalent in pharmaceuticals, a key theoretical investigation is to predict how this compound might interact with protein targets. Molecular docking is the primary computational tool for this purpose.

Experimental Protocol: Molecular Docking

-

Target Protein Preparation:

-

Obtain the 3D structure of a target protein of interest from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and perform a geometry optimization using a suitable method (e.g., DFT as described above).

-

Assign partial charges to the atoms.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

-

Use the docking score to estimate the binding affinity.

-

III. Predicted Molecular Properties and Their Implications

Based on the theoretical study of the analogous 2-chloro-4-(trifluoromethyl)pyridine, we can anticipate the following insights from a comprehensive computational analysis of this compound[2]:

A. Electronic and Spectroscopic Properties

-

Vibrational Analysis (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities, allowing for the assignment of experimental FT-IR and FT-Raman spectra. This is invaluable for chemical identification and characterization.

-

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.[2] This aids in structure elucidation and confirmation.

-

Non-Linear Optical (NLO) Properties: The calculation of the electric dipole moment (µ) and first-order hyperpolarizability (β) can indicate the potential of the molecule for applications in optoelectronics.[2]

B. Reactivity and Interaction Potential

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution on the molecule. It allows for the prediction of reactive sites for electrophilic and nucleophilic attack. For this compound, we would expect electronegative regions around the nitrogen and oxygen atoms and the trifluoromethyl group, and electropositive regions around the hydrogen atoms.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Predicted Reactivity Hotspots:

Caption: Predicted reactivity based on MEP analysis.

IV. Bridging Theory and Application: A Roadmap for Drug Development

The theoretical studies outlined above are not merely academic exercises; they provide a direct line of sight to practical applications in drug discovery and development.

-

Scaffold Hopping and Analogue Design: By understanding the electronic and steric properties of this compound, medicinal chemists can design novel analogues with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Target Identification and Validation: Molecular docking studies can help identify potential biological targets for this molecule, paving the way for experimental validation and the development of new therapeutic agents.

-